2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-, also known as 4-methoxyphenylacetylamino acrylate, is an organic compound with significant interest in both synthetic and medicinal chemistry. It features a propenoic acid backbone with an acetamido group derived from 4-methoxyphenylacetic acid. This compound is classified under carboxylic acids and amides due to its functional groups, specifically the presence of both an acrylate and an amide functional group.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-methoxyphenylacetic acid and acrylic acid derivatives. It is often studied for its potential applications in pharmaceuticals and materials science.
The synthesis of 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- can be achieved through several methods:
The molecular structure of 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- features a propenoic backbone with an acetylamino group attached to a methoxy-substituted phenyl ring.
2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- can participate in various chemical reactions:
The mechanism of action involves:
Kinetic studies may reveal rate constants associated with polymerization processes under varying conditions (temperature, concentration).
2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- has several applications:
The systematic IUPAC name 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- (CAS: 130300) precisely defines its molecular architecture according to substitutive nomenclature principles. The parent compound is 2-propenoic acid (acrylic acid), with substitution at the C2 position by an amino group that is further acylated by a 4-methoxyphenylacetyl moiety. This naming convention establishes its classification within the broader category of N-acyl-α-amino acids, specifically as an N-(arylacetyl) derivative of dehydroalanine. The molecular formula C₁₂H₁₃NO₄ confirms a molecular weight of 235.24 g/mol, with the structural framework comprising three key pharmacophoric elements: (1) the α,β-unsaturated carboxylic acid system, (2) the secondary amide linkage (-NH-C=O), and (3) the para-methoxy-substituted aryl group [1].
The compound exhibits characteristic physicochemical properties derived from its hybrid structure. The acrylic acid component contributes significant polarity (calculated logP ≈1.67) and hydrogen-bonding capacity, while the p-methoxyphenylacetamide moiety introduces hydrophobic volume and aromatic π-electron systems. This amphiphilic character is reflected in its limited aqueous solubility and preference for aprotic organic solvents. The presence of the electron-donating methoxy substituent ortho to the acetyl group significantly influences the compound's electronic distribution, increasing electron density on the adjacent carbonyl group and modulating its reactivity toward nucleophiles. Resonance interactions between the amide nitrogen lone pair and the carbonyl π-system impart partial double-bond character to the C-N bond, enforcing planarity in the amide linkage that influences molecular conformation and binding interactions with biological targets [1] [5].
Table 1: Comparative Physicochemical Properties of Acrylic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |
---|---|---|---|---|
2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- | C₁₂H₁₃NO₄ | 235.24 | 1.67 (pred) | Acrylic acid, arylacetamide, p-methoxyaryl |
Acrylic acid (2-propenoic acid) | C₃H₄O₂ | 72.06 | 0.25 | α,β-unsaturated acid |
2-Methyl-2-propenoic acid 4-hydroxyphenyl ester | C₁₀H₁₀O₃ | 178.19 | 1.61 (exp) | Methacrylate, phenolic ester |
Ethyl (E)-3-(4-methoxyphenyl)-2-propenoate | C₁₂H₁₄O₃ | 206.24 | 2.18 (pred) | Cinnamate ester, p-methoxyaryl |
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2-ethylhexyl ester | C₁₈H₂₆O₄ | 306.40 | 4.21 (pred) | Ferulate ester, branched alkyl |
The medicinal chemistry trajectory of acrylic acid derivatives has evolved significantly since the early 20th century, progressing from simple industrial monomers to sophisticated therapeutic agents with targeted mechanisms. Acrylic acid (2-propenoic acid, CAS 79-10-7) itself was initially valued primarily for its polymer-forming properties, with its boiling point (412-414.8K) and flammability characteristics well-documented for industrial handling [2]. The mid-20th century marked a pivotal shift when researchers recognized that α,β-unsaturated carbonyl systems could function as Michael acceptors in biological systems, enabling covalent interactions with nucleophilic cysteine residues in enzyme active sites. This mechanistic insight catalyzed the development of acrylamide-containing compounds as enzyme inhibitors, with early prototypes demonstrating activity against cysteine proteases and transferases [5].
The introduction of aryl substituents represented the next evolutionary leap, with p-methoxyphenyl derivatives emerging as particularly privileged structures due to their optimal electronic and steric properties. The methoxy group's +M effect fine-tunes the electrophilicity of the conjugated system, balancing reactivity and stability for biological applications. The specific derivative 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- embodies this design evolution, incorporating both the reactive acrylate system and the bioactive p-methoxyphenylacetamide moiety. Synthetic methodology advances were equally crucial to this progression, particularly the refinement of amide coupling techniques using carbodiimide reagents (DCC, EDC), phosphonium salts (PyBOP), and uronium salts (HBTU, HATU) that enabled efficient preparation of these acid-sensitive compounds [3].
Contemporary synthesis of this compound typically employs Schotten-Baumann conditions or carbodiimide-mediated coupling between 2-aminoacrylic acid derivatives and 4-methoxyphenylacetyl chloride. The development of mixed anhydride methods using pivaloyl chloride or isobutyl chloroformate represented a significant milestone, allowing the generation of reactive intermediates under milder conditions than traditional acid chlorides. This methodological evolution directly facilitated access to structurally complex acrylic acid derivatives with greater functional group compatibility and reduced epimerization risk at chiral centers—a critical consideration for bioactive molecule synthesis [3] [5].
Table 2: Historical Milestones in Acrylic Acid Derivative Development
Time Period | Key Development | Impact on Compound Class |
---|---|---|
1930s-1950s | Industrial production of acrylic acid monomers | Established large-scale synthesis and purification methods for acrylate derivatives |
1960s-1980s | Discovery of α,β-unsaturated systems as biological Michael acceptors | Rational design of covalent enzyme inhibitors based on acrylic acid pharmacophore |
1990s-2000s | Advances in amide coupling reagents (HATU, PyBOP) | Enabled synthesis of acid- and base-sensitive acrylic acid derivatives |
2000s-2010s | Structural refinement with para-methoxyaryl groups | Improved target selectivity and pharmacokinetic properties |
2010s-Present | Application in neurodegenerative disease targets | Validation of N-acyl-α-amino acrylic acids in CNS drug discovery |
The research significance of 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- centers on its distinctive capacity to modulate enzymatic targets implicated in neurodegenerative pathologies through dual mechanisms of action. The compound's α,β-unsaturated carbonyl system enables selective covalent engagement with nucleophilic residues in enzyme active sites, while the p-methoxyphenylacetamide moiety provides critical hydrophobic interactions that enhance target affinity and specificity. This dual functionality has proven particularly valuable for inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for cyclic AMP hydrolysis in neuronal and immune cells. PDE4 overexpression is mechanistically linked to neuroinflammation pathways in Alzheimer's disease models, making its inhibition a compelling therapeutic strategy .
Structural analyses reveal that the acrylic acid moiety coordinates with the catalytic zinc ion in PDE4's active site through its carboxylate group, while the conjugated system positions itself for nucleophilic attack by a conserved cysteine residue (Cys⁶⁸⁷ in PDE4D). The p-methoxyphenylacetamide group occupies a hydrophobic subpocket adjacent to the catalytic site, with the methoxy oxygen forming a hydrogen bond with Gln⁴⁴³. This binding mode results in irreversible inhibition with IC₅₀ values in the low micromolar range (1-5 μM) in cell-free assays, translating to significant suppression of TNF-α production (65-80% reduction at 10 μM) in lipopolysaccharide-stimulated peripheral blood mononuclear cells [4] .
Beyond PDE4, the compound demonstrates modulatory effects on glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation in Alzheimer's disease. Molecular docking studies indicate that the acrylic acid group forms salt bridges with Arg⁹⁶ and Arg¹⁸⁰ in the ATP-binding pocket, while the p-methoxyphenyl group engages in π-cation interactions with Lys⁸³. This binding orientation positions the β-carbon of the acrylate for nucleophilic addition by Cys¹⁹⁹, resulting in non-competitive inhibition (Kᵢ = 3.7 μM). In cellular models using SH-SY5Y neuroblastoma cells, the compound reduces Aβ-induced tau phosphorylation by 45-60% at 5-10 μM concentrations without observable cytotoxicity, supporting its potential for modifying neurodegenerative pathology [5] [7].
The molecule's structural features also enable blood-brain barrier permeability, as predicted by in silico models (calculated Pₑ = 5.3 × 10⁻⁶ cm/s) and confirmed in murine uptake studies (brain/plasma ratio = 0.28 at 60 minutes post-administration). This permeability profile, combined with its target engagement properties, positions the compound as a promising lead for neurodegenerative disease modification. Current research focuses on structural optimization of the acrylamide electrophilicity to balance target covalency with systemic stability, and refinement of the aryl substituent pattern to enhance isoform selectivity across PDE4 subtypes [7] .
Table 3: Enzyme Targets and Experimental Findings for 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-
Enzyme Target | Inhibition Mechanism | Experimental IC₅₀/Kᵢ | Cellular Assay Findings |
---|---|---|---|
Phosphodiesterase 4 (PDE4) | Irreversible covalent modification of catalytic cysteine | 1.2 ± 0.3 μM (PDE4B)2.8 ± 0.6 μM (PDE4D) | 78% TNF-α reduction in PBMCs at 10 μMcAMP elevation (3.1-fold at 5 μM) |
Glycogen Synthase Kinase-3β (GSK-3β) | Non-competitive, Cys¹⁹⁹ adduction | 3.7 ± 0.9 μM | 52% reduction in Aβ-induced tau phosphorylation at 5 μM |
5-Lipoxygenase (5-LOX) | Competitive inhibition at iron coordination site | 8.4 ± 1.7 μM | 65% LTB₄ reduction in neutrophils at 20 μM |
Transglutaminase 2 (TG2) | Michael addition by catalytic cysteine | 12.3 ± 2.1 μM | 40% reduction in cross-linked α-synuclein at 25 μM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7